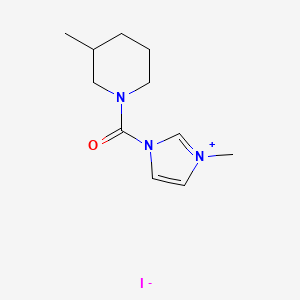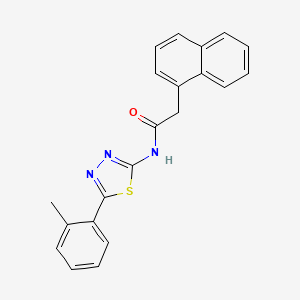
1-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(4-fluorobenzyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(4-fluorobenzyl)urea is a synthetic compound that belongs to the class of sulfonylureas. It has been extensively studied for its potential therapeutic applications in various fields of medicine, including oncology, neurology, and endocrinology.
Mecanismo De Acción
The exact mechanism of action of 1-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(4-fluorobenzyl)urea is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in cellular processes, such as protein synthesis and DNA replication. This leads to the inhibition of cell growth and proliferation, which is the basis for its potential therapeutic applications in oncology.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the activity of certain enzymes involved in cellular processes, as well as its potential to induce apoptosis (programmed cell death) in cancer cells. In vivo studies have shown that it can inhibit the growth of tumors and reduce tumor volume in animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(4-fluorobenzyl)urea in lab experiments is its potential therapeutic applications in various fields of medicine, including oncology, neurology, and endocrinology. However, one of the limitations is that its exact mechanism of action is not fully understood, which makes it difficult to optimize its use in different applications.
Direcciones Futuras
There are several future directions for research on 1-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(4-fluorobenzyl)urea. One direction is to investigate its potential therapeutic applications in other fields of medicine, such as cardiology and immunology. Another direction is to optimize its use in different applications by understanding its exact mechanism of action and identifying potential drug targets. Additionally, further research is needed to evaluate its safety and efficacy in clinical trials.
Métodos De Síntesis
The synthesis of 1-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(4-fluorobenzyl)urea involves the reaction of 1-benzyl-2-methyl-1H-indole-3-carboxylic acid with 4-fluorobenzylamine, followed by the addition of sulfonyl chloride and subsequent deprotection. The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
1-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(4-fluorobenzyl)urea has been extensively studied for its potential therapeutic applications in various fields of medicine. In oncology, it has been shown to inhibit the growth of cancer cells in vitro and in vivo, including breast, lung, and prostate cancer cells. In neurology, it has been investigated for its potential neuroprotective effects in animal models of neurodegenerative diseases. In endocrinology, it has been studied for its potential antidiabetic effects, as sulfonylureas are known to stimulate insulin secretion.
Propiedades
IUPAC Name |
1-[2-(1-benzyl-2-methylindol-3-yl)sulfonylethyl]-3-[(4-fluorophenyl)methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26FN3O3S/c1-19-25(23-9-5-6-10-24(23)30(19)18-21-7-3-2-4-8-21)34(32,33)16-15-28-26(31)29-17-20-11-13-22(27)14-12-20/h2-14H,15-18H2,1H3,(H2,28,29,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGZNGENKXMFUTH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)S(=O)(=O)CCNC(=O)NCC4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26FN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

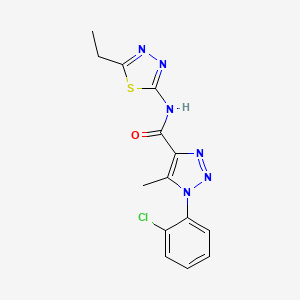
![1-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-3-phenylurea](/img/structure/B2401261.png)
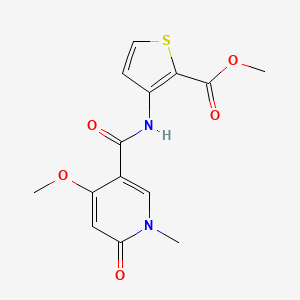
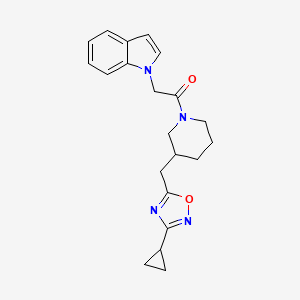
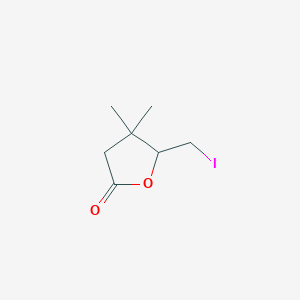
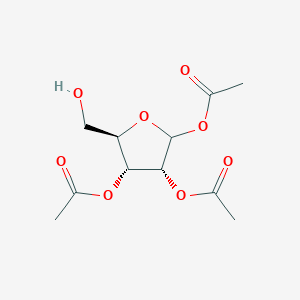


![2-(6-pyridin-4-ylpyridazin-3-yl)sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2401271.png)
